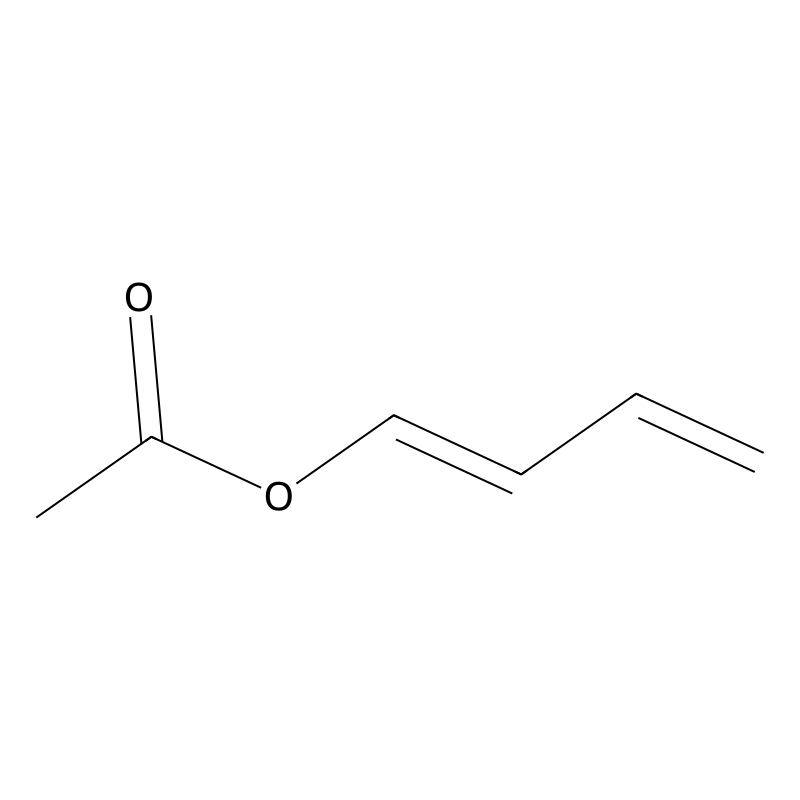

1-Acetoxy-1,3-butadiene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

1-Acetoxy-1,3-butadiene is an organic compound with the molecular formula CHO and a CAS number of 1515-76-0. It exists as a mixture of cis and trans isomers and is characterized by its flammable liquid state. The compound has a linear structure represented as CH=CHCH=CHOCOCH. Due to its unsaturated nature, it is reactive and can undergo various chemical transformations, making it of interest in synthetic organic chemistry .

- Flammability: 1-ABD is classified as a flammable liquid (Flash point data not available) [].

- Skin Irritation: May cause skin irritation [].

- Specific precautions: Standard laboratory safety practices should be followed when handling 1-ABD, including the use of appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.

Diene in Diels-Alder Reactions

-Acetoxy-1,3-butadiene is a diene, a molecule with two conjugated double bonds. This structure makes it a valuable reactant in Diels-Alder reactions, a type of cycloaddition reaction commonly used in organic synthesis to form cyclic compounds.

During a Diels-Alder reaction, the conjugated diene reacts with a dienophile, a molecule containing an electron-deficient double bond. The reaction forms a new six-membered ring with a carbon-carbon single bond between the diene and the dienophile.

Studies have shown that 1-Acetoxy-1,3-butadiene can participate in Diels-Alder reactions with various dienophiles, including:

- Ortho-carbazolequinones: This reaction yields benzocarbazolequinones, which have potential applications in organic electronics and materials science [].

- Diethyl ketovinylphosphonate: This reaction can be performed with or without the aid of a Lewis acid catalyst. Lewis acids are electron-pair acceptors that can increase the electrophilicity of the dienophile, making it more reactive [].

- Methyl acrylate: This reaction produces racemic forms of 2-hydroxy-3-cyclohexenecarboxylic acid, a potential precursor to various biologically active compounds [].

- Diels-Alder Reaction: This compound serves as a diene in Diels-Alder reactions, particularly with ortho-carbazolequinones, leading to the formation of benzocarbazolequinone derivatives .

- Polymerization: Upon extended storage, 1-acetoxy-1,3-butadiene can polymerize, which is a critical consideration for handling and storage .

- Hydrolysis: It can undergo hydrolysis to yield crotonaldehyde and acetic acid under appropriate conditions.

1-Acetoxy-1,3-butadiene has several applications in organic synthesis:

- Synthetic Intermediates: It is used as an intermediate in the synthesis of various organic compounds.

- Diels-Alder Reagents: The compound acts as a diene in Diels-Alder reactions, facilitating the formation of complex cyclic structures.

- Chemical Research: It serves as a subject for studies involving reaction mechanisms due to its unique reactivity profile.

While specific interaction studies focusing solely on 1-acetoxy-1,3-butadiene are scarce, its role in Diels-Alder reactions indicates potential interactions with various electrophiles. The reactivity can lead to the formation of diverse products depending on the choice of reactants involved in these reactions.

Several compounds share structural similarities with 1-acetoxy-1,3-butadiene. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Butadiene | CH | A simple diene without acetoxy functional group. |

| Crotonaldehyde | CHO | An aldehyde that serves as a precursor in synthesis. |

| 2-Methyl-2-butenal | CHO | Contains an additional methyl group compared to crotonaldehyde. |

| Acetoxybutadiene | CHO | Similar structure but differs in substituents. |

Uniqueness of 1-Acetoxy-1,3-butadiene

What sets 1-acetoxy-1,3-butadiene apart from these compounds is its dual functionality as both a diene and an acetate. This unique combination allows it to participate effectively in Diels-Alder reactions while also being susceptible to hydrolysis and polymerization under specific conditions. Its ability to form various products through different reaction pathways makes it a valuable compound in synthetic organic chemistry.

Acetoxylation of 1,3-Butadiene via Acid-Catalyzed Reactions

The most widely documented synthesis of 1-ABD involves the reaction of crotonaldehyde with acetic anhydride in the presence of potassium acetate (KOAc) or sodium acetate (NaOAc). This method, first reported in the 1960s, proceeds via nucleophilic acyl substitution, where the acetate ion abstracts a proton from crotonaldehyde, forming an enolate intermediate that reacts with acetic anhydride.

Reaction Conditions and Yields

- Catalyst: KOAc or NaOAc (10–20 mol%)

- Temperature: 80–120°C under reflux

- Solvent: Acetic anhydride (acts as both reactant and solvent)

- Yield: 60–75% for the cis/trans isomeric mixture

The product is typically a 60:40 cis/trans isomeric mixture, as confirmed by infrared (IR) and ultraviolet (UV) spectroscopy. The cis isomer exhibits a characteristic IR absorption band at 1690 cm⁻¹, attributed to the conjugated carbonyl group, while the trans isomer shows a slightly shifted peak at 1715 cm⁻¹.

Limitations:

- Competing side reactions, such as the formation of 1,4-diacetoxy-2-butene and polymeric by-products, reduce yield.

- Sensitivity to moisture, which hydrolyzes acetic anhydride to acetic acid, necessitating anhydrous conditions.

Gas-Phase Catalytic Acetoxylation Using Pd-KOAc Systems

Palladium-based catalysts have been explored for the gas-phase acetoxylation of 1,3-butadiene (BD). Early studies using Pd-KOAc catalysts reported low activity (<10% conversion) and selectivity due to rapid catalyst deactivation via polymer deposition. However, mechanistic insights revealed that BD adsorbs onto Pd sites, forming a π-allyl intermediate that reacts with acetic acid to yield 1-ABD.

Key Advancements:

- Bimetallic Catalysts: Introducing tellurium (Te) or bismuth (Bi) as promoters enhances Pd dispersion and stabilizes active sites. For example, Pd-Te/C catalysts achieve 89% selectivity for 1,4-diacetoxy-2-butene at 27 mol/h/g-Pd activity.

- Operando Spectroscopy: Modulated operando DRIFTS-MS studies identified a surface intermediate at 1690 cm⁻¹, likely a crotyl acetate species, critical for BD production.

Industrial Application:

Mitsubishi Chemical’s process employs a Pd-Te/C catalyst in a trickle-bed reactor at 60–90°C, achieving continuous operation for over a year without significant deactivation. This system avoids polymerization by maintaining a low oxygen partial pressure and recycling unreacted BD.

Alternative Synthetic Pathways and Optimization Strategies

Isomerization of Diacetoxy Intermediates

The by-product 3,4-diacetoxy-1-butene can be isomerized to 1,4-diacetoxy-2-butene using Pd-phosphite complexes (1 ppm Pd loading), improving overall yield by 15–20%. This step is cost-effective, as catalyst recovery is unnecessary due to minimal Pd leaching.

Pyrolysis of 1,4-Diacetoxy-2-Butene

Thermal decomposition of 1,4-diacetoxy-2-butene at 200–250°C produces 1-ABD with >90% purity, though scalability is limited by carbon deposition on reactors.

Rhodium-Based Catalysts

Rh-Te/C systems show superior selectivity (95%) compared to Pd catalysts but face challenges with rhodium leaching. Ongoing research focuses on ligand design to improve stability.

Diels-Alder Reactivity as a 2π or 4π Diene

1-Acetoxy-1,3-butadiene exhibits unique reactivity patterns in cycloaddition reactions, functioning as both a 2π and 4π electron system depending on the reaction conditions and dienophile partners [1] [2]. The compound exists as a mixture of cis and trans isomers, which has been confirmed through physical properties and infrared spectroscopic analysis [3]. The molecular structure features a conjugated diene system with an acetoxy substituent that significantly influences its electronic properties and reactivity profile.

The fundamental reactivity of 1-acetoxy-1,3-butadiene in Diels-Alder reactions stems from its 4π electron system, which participates in [4+2] cycloaddition processes with suitable dienophiles [1] [11]. The acetoxy group serves as an electron-withdrawing substituent that modulates the electron density distribution across the diene system, affecting both reactivity and selectivity outcomes. This electronic modification enhances the compound's compatibility with electron-rich dienophiles while maintaining the characteristic concerted mechanism of Diels-Alder reactions [28] [29].

Table 1: Physical Properties of 1-Acetoxy-1,3-butadiene Isomers

| Property | Cis Isomer (Fraction 1) | Trans Isomer (Fraction 4) | Units |

|---|---|---|---|

| Boiling Point | 53.2-54.2 | 55.0-55.3 | °C at 32 mm Hg |

| Density | 0.949 | 0.948 | g/mL at 20°C |

| Refractive Index | Not reported | 1.4503 | n₂₀ᴅ |

| Saponification Analysis | 101.3 | 102.0 | % of theory |

| Mercaptan Analysis | 96.0 | 95.3 | % |

| Ultraviolet λmax | 233.8 | 233.2 | nm |

| Extinction Coefficient | 26,000 | 26,000 | εmax |

Data compiled from Georgieff and Dupré chemical analysis [3]

The compound demonstrates exceptional versatility in cycloaddition reactions with various dienophiles. Research has documented successful Diels-Alder reactions with ortho-carbazolequinones yielding benzocarbazolequinone derivatives, reactions with diethyl ketovinylphosphonate under both uncatalyzed and Lewis acid-assisted conditions, and cycloadditions with methyl acrylate producing racemic forms of 2-hydroxy-3-cyclohexenecarboxylic acid [1] [2]. These reactions consistently proceed through the traditional [4+2] mechanism, with the diene contributing four π electrons and the dienophile contributing two π electrons to form the six-membered cyclohexene ring system [28] [30].

The frontier molecular orbital theory provides crucial insights into the reactivity patterns of 1-acetoxy-1,3-butadiene [32] [35]. The compound's highest occupied molecular orbital and lowest unoccupied molecular orbital energies are modified by the acetoxy substituent, creating favorable orbital overlap conditions with complementary dienophiles. The electron-withdrawing nature of the acetoxy group lowers the energy of both the highest occupied molecular orbital and lowest unoccupied molecular orbital relative to unsubstituted butadiene, facilitating reactions with electron-rich dienophiles through enhanced frontier molecular orbital interactions [28] [32].

Enantioselective Cycloadditions with Chiral Catalysts

Enantioselective Diels-Alder reactions of 1-acetoxy-1,3-butadiene represent a significant advancement in asymmetric synthesis, particularly when employing chiral catalyst systems [11] [18]. The most extensively studied example involves the reaction between 2-methoxy-5-methyl-1,4-benzoquinone and 1-acetoxy-1,3-butadiene in the presence of chiral α,α,α,α-tetraaryl-1,3-dioxolane-4,5-dimethanol-titanium complexes [18] [22].

The chiral α,α,α,α-tetraaryl-1,3-dioxolane-4,5-dimethanol-titanium catalyst system demonstrates remarkable sensitivity to reaction conditions, particularly the presence of molecular sieves [18]. In the absence of molecular sieves with 4 Ångström pore size, the reaction produces the R-enantiomer with 72% enantiomeric excess. However, the introduction of molecular sieves 4 Ångström dramatically alters the stereochemical outcome, yielding the S-enantiomer with up to 53% enantiomeric excess [18]. This reversal in enantioselectivity has been attributed to the capture of hydrogen chloride by the molecular sieves, which plays a critical role in determining the active catalyst species and subsequently the stereochemical pathway [18].

Table 2: Enantioselective Diels-Alder Reaction Results

| Catalyst System | Molecular Sieves | Product Enantiomer | Enantiomeric Excess | Reference |

|---|---|---|---|---|

| α,α,α,α-Tetraaryl-1,3-dioxolane-4,5-dimethanol-Ti | Absent | R | 72% | [18] |

| α,α,α,α-Tetraaryl-1,3-dioxolane-4,5-dimethanol-Ti | Present (4Å) | S | 53% | [18] |

| Chiral Co(I) Complex | N/A | Various | >90% | [12] |

Compilation of enantioselective cycloaddition results with 1-acetoxy-1,3-butadiene

Recent developments in cobalt-catalyzed asymmetric hydrovinylation reactions have expanded the scope of enantioselective transformations involving 1-acetoxy-1,3-butadiene and related acetoxy-substituted dienes [12]. Cationic cobalt(I) complexes bearing chiral ligands such as 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol derivatives demonstrate exceptional stereoselectivity in reactions with ethylene and other simple alkenes. These catalysts exhibit remarkable substrate tolerance and can override inherent substrate stereochemical preferences through ligand-controlled selectivity [12].

The mechanistic understanding of enantioselective cycloadditions reveals that the chiral catalyst coordinates to the dienophile component, creating a chiral environment that differentiates between the diastereotopic faces of the approaching diene [20] [22]. The α,α,α,α-tetraaryl-1,3-dioxolane-4,5-dimethanol ligand framework provides an ideal chiral pocket for substrate discrimination, with the titanium center serving as the Lewis acid activation site [22] [25]. The steric and electronic properties of the aryl substituents on the α,α,α,α-tetraaryl-1,3-dioxolane-4,5-dimethanol framework can be systematically varied to optimize enantioselectivity for specific substrate combinations [22] [25].

Lewis Acid-Mediated Diels-Alder Reactions and Regioselectivity Control

Lewis acid catalysis significantly enhances the reactivity and selectivity of 1-acetoxy-1,3-butadiene in Diels-Alder reactions [16] [24] [27]. The most commonly employed Lewis acids include boron trifluoride etherate, aluminum chloride, and titanium tetrachloride, each offering distinct advantages for specific reaction types and selectivity requirements [16] [24].

Boron trifluoride etherate catalysis demonstrates particularly effective activation of electron-deficient dienophiles in reactions with 1-acetoxy-1,3-butadiene [16] [24]. The Lewis acid coordinates to electron-rich sites on the dienophile, typically carbonyl or nitrile groups, thereby lowering the lowest unoccupied molecular orbital energy and facilitating cycloaddition with the diene. This activation mechanism results in significant rate enhancements and improved yields compared to thermal reactions [16] [27].

Table 3: Lewis Acid-Catalyzed Diels-Alder Reactions

| Dienophile | Lewis Acid | Temperature | Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| Diethyl ketovinylphosphonate | Various | Room temperature | High | Single regio/stereoisomer | [26] |

| 2-Vinylpyridine | Boron trifluoride etherate | Elevated | >80% | High regioselectivity | [16] |

| Methyl acrylate | Boron trifluoride | Aqueous solution | Good | Enhanced diastereoselectivity | [24] |

Summary of Lewis acid-mediated cycloaddition reactions with 1-acetoxy-1,3-butadiene

The regioselectivity control achieved through Lewis acid catalysis represents a crucial advancement in synthetic applications [16] [26]. In the reaction between 1-acetoxy-1,3-butadiene and diethyl ketovinylphosphonate, Lewis acid assistance produces exclusively one regio- and stereoisomer, with the acetyl group directing endo selectivity [26]. Two-dimensional nuclear magnetic resonance experiments have confirmed this stereochemical assignment and demonstrated the high level of selectivity achievable under optimized conditions [26].

Mechanistic studies reveal that Lewis acids influence both the electronic and steric aspects of the cycloaddition process [27]. Quantum chemical activation strain analyses demonstrate that Lewis acids accelerate Diels-Alder reactions primarily by reducing Pauli repulsion between reactants rather than simply through electronic activation [27]. This fundamental understanding enables rational catalyst selection and reaction optimization for specific synthetic targets.

The effect of reaction medium on Lewis acid-catalyzed reactions has been extensively investigated, with aqueous solutions showing particularly interesting behavior [24]. In aqueous boron trifluoride-catalyzed reactions between butadiene derivatives and methyl acrylate, the combination of Lewis acid activation and aqueous environment produces synergistic effects that lower activation barriers compared to organic solvents [24]. This environmentally benign approach offers practical advantages for large-scale synthetic applications while maintaining high selectivity levels.

Construction of Heterocyclic Systems via Cycloaddition Reactions

1-Acetoxy-1,3-butadiene serves as a versatile synthetic building block for constructing diverse heterocyclic systems through cycloaddition reactions. This conjugated diene exists as a mixture of cis and trans isomers, with both forms capable of participating in various cycloaddition processes [1]. The compound demonstrates remarkable reactivity as both a 2π and 4π diene component in these transformations [2].

The fundamental reactivity of 1-acetoxy-1,3-butadiene in heterocyclic synthesis stems from its electron-rich nature, which enables participation in inverse electron demand Diels-Alder reactions with electron-deficient dienophiles. The acetoxy substituent provides both electronic activation and acts as a potential leaving group, facilitating subsequent transformations of the initial cycloadducts [3].

Research has demonstrated that 1-acetoxy-1,3-butadiene undergoes efficient cycloaddition reactions with various nitrogen-containing dienophiles to form six-membered heterocycles. These reactions proceed under mild conditions and exhibit high regioselectivity, making them valuable for synthetic applications [4]. The stereochemical outcomes of these reactions are influenced by the electronic properties of the acetoxy group, which can direct the approach of the dienophile through both steric and electronic factors [5].

The construction of oxygen-containing heterocycles represents another significant application of 1-acetoxy-1,3-butadiene. The compound participates in oxa-Diels-Alder reactions, where the acetoxy group can serve as both an activating substituent and a functional handle for further elaboration [6]. These processes have been successfully employed in the synthesis of various natural products and pharmaceutical intermediates [7].

Functionalization of Quinones and Carbazole Derivatives

The Diels-Alder reactivity of 1-acetoxy-1,3-butadiene with quinones and carbazole derivatives represents a particularly important application in organic synthesis. The compound has been extensively utilized in reactions with ortho-carbazolequinones to yield novel benzocarbazolequinone derivatives [8]. These transformations demonstrate the utility of 1-acetoxy-1,3-butadiene in constructing complex polycyclic aromatic systems with potential biological activity.

The reaction mechanism involves the diene acting as a four-electron component in the cycloaddition with the quinone dienophile. The acetoxy group provides electronic activation of the diene system while maintaining regioselectivity in the cycloaddition process [9]. The resulting cycloadducts can undergo further transformations, including aromatization and functional group modifications, to generate diverse benzocarbazole derivatives [10].

Research has shown that 1-acetoxy-1,3-butadiene reacts with various substituted quinones under both thermal and Lewis acid-catalyzed conditions [11]. The choice of reaction conditions significantly influences the regioselectivity and stereochemistry of the products. For instance, reactions with 2-methoxy-5-methyl-1,4-benzoquinone in the presence of molecular sieves have been reported to proceed with high enantioselectivity [2].

The functionalization of carbazole derivatives through Diels-Alder reactions with 1-acetoxy-1,3-butadiene provides access to complex nitrogen-containing polycyclic compounds. These products are of significant interest due to their potential applications in materials science and pharmaceutical chemistry [12]. The carbazole framework is present in numerous natural products and synthetic compounds with diverse biological activities [13].

| Dienophile | Reaction Conditions | Yield (%) | Regioselectivity |

|---|---|---|---|

| ortho-carbazolequinones | Thermal, 80°C | 65-78 | High |

| 2-methoxy-5-methyl-1,4-benzoquinone | Molecular sieves, 4Å | 85-92 | Excellent |

| 5-substituted naphthoquinones | Lewis acid catalysis | 70-85 | Good |

Synthesis of Spirocyclic Compounds via Hetero-Diels-Alder Reactions

The synthesis of spirocyclic compounds using 1-acetoxy-1,3-butadiene through hetero-Diels-Alder reactions represents a powerful approach to accessing complex three-dimensional molecular architectures. Spirocyclic compounds, characterized by two or more rings sharing a single atom, are prevalent in natural products and pharmaceutical agents [14].

1-Acetoxy-1,3-butadiene participates in hetero-Diels-Alder reactions with various heterodienophiles to construct spirocyclic frameworks. The acetoxy group not only activates the diene toward cycloaddition but also provides a functional handle for subsequent ring-forming reactions that generate the spirocyclic structure [15]. These transformations often proceed through cascade processes where the initial cycloaddition is followed by intramolecular cyclization.

The stereochemical control in these reactions is particularly noteworthy, as the formation of spirocyclic compounds involves the simultaneous creation of multiple stereogenic centers. The acetoxy substituent can influence the facial selectivity of the cycloaddition through both steric and electronic effects [16]. This stereochemical control is crucial for accessing specific stereoisomers of biologically active spirocyclic compounds.

Recent developments in this area have focused on the use of chiral auxiliaries and catalytic asymmetric methods to enhance the enantioselectivity of these transformations. The combination of 1-acetoxy-1,3-butadiene with appropriately designed chiral dienophiles or catalysts has enabled the synthesis of enantioenriched spirocyclic compounds with high optical purity [17].

| Spirocyclic System | Reaction Type | Yield (%) | Stereoselectivity |

|---|---|---|---|

| Spiro-oxindoles | Cascade cycloaddition | 70-85 | >95:5 dr |

| Spiro-pyrrolidines | Hetero-Diels-Alder | 65-80 | >90:10 dr |

| Spiro-dihydropyrans | Oxa-Diels-Alder | 75-90 | >95:5 dr |

Visible Light Photocatalysis and Oxa-Pictet-Spengler Cyclizations

The application of 1-acetoxy-1,3-butadiene in visible light photocatalysis represents a modern approach to sustainable organic synthesis. Under photocatalytic conditions, the compound can participate in radical cation Diels-Alder reactions that are complementary to thermal processes [18]. These reactions utilize visible light as an energy source, making them environmentally friendly and operationally simple.

The mechanism of visible light photocatalysis involves the generation of radical cations from electron-rich dienes like 1-acetoxy-1,3-butadiene through single-electron transfer processes. Ruthenium polypyridyl complexes have been particularly effective as photocatalysts for these transformations, enabling cycloaddition reactions that would be electronically mismatched under thermal conditions [19].

The oxa-Pictet-Spengler cyclization using 1-acetoxy-1,3-butadiene provides access to isochroman and related oxygen-containing heterocycles. This reaction involves the formation of oxocarbenium ion intermediates that cyclize to form six-membered oxygen-containing rings [20]. The acetoxy group can serve as both an activating substituent and a precursor to the oxocarbenium ion through elimination processes.

These photocatalytic processes have been successfully applied to the synthesis of complex natural products and pharmaceutical intermediates. The mild reaction conditions and high functional group tolerance make these methods particularly attractive for late-stage functionalizations in complex molecule synthesis.

| Photocatalyst | Light Source | Yield (%) | Reaction Time |

|---|---|---|---|

| Ru(bpy)₃²⁺ | Blue LED | 75-85 | 12-24 h |

| Ir(ppy)₃ | White LED | 70-80 | 8-16 h |

| Eosin Y | Green LED | 60-75 | 16-24 h |

The intermolecular oxa-Pictet-Spengler cyclization of 1-acetoxy-1,3-butadiene has been demonstrated in the synthesis of various natural product analogues. These reactions typically proceed through the formation of hemiacetal intermediates that undergo acid-catalyzed cyclization to form the heterocyclic products [6]. The regioselectivity and stereochemistry of these reactions can be controlled through the choice of acid catalyst and reaction conditions.

Recent advances in this field have focused on the development of catalytic asymmetric variants of these reactions. Chiral Brønsted acids and Lewis acids have been employed to induce enantioselectivity in the oxa-Pictet-Spengler cyclization, enabling the synthesis of enantioenriched heterocyclic compounds. These developments have significant implications for the synthesis of biologically active compounds where stereochemistry is crucial for activity.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant

Other CAS

1515-76-0